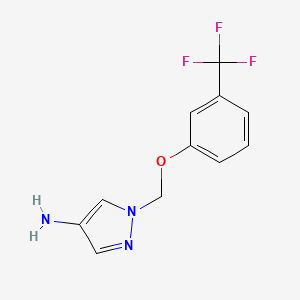

1-((3-(Trifluoromethyl)phenoxy)methyl)-1H-pyrazol-4-amine

Description

1-((3-(Trifluoromethyl)phenoxy)methyl)-1H-pyrazol-4-amine is a fluorinated pyrazole derivative characterized by a trifluoromethylphenoxy group attached via a methylene bridge to the 1-position of a pyrazole ring, with an amine group at the 4-position (C11H10F3N3O). This compound is notable for its structural versatility, combining a pyrazole core—a common pharmacophore in medicinal chemistry—with a trifluoromethyl group, which enhances lipophilicity and metabolic stability . Although discontinued commercially (CymitQuimica Ref: 10-F425554), its synthesis involves multi-step reactions, including coupling and hydrogenation steps, as seen in structurally related compounds .

Properties

IUPAC Name |

1-[[3-(trifluoromethyl)phenoxy]methyl]pyrazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3O/c12-11(13,14)8-2-1-3-10(4-8)18-7-17-6-9(15)5-16-17/h1-6H,7,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDOOPWKQYQPLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCN2C=C(C=N2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301195542 | |

| Record name | 1-[[3-(Trifluoromethyl)phenoxy]methyl]-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301195542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006333-99-8 | |

| Record name | 1-[[3-(Trifluoromethyl)phenoxy]methyl]-1H-pyrazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006333-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[[3-(Trifluoromethyl)phenoxy]methyl]-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301195542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(Trifluoromethyl)phenoxy)methyl)-1H-pyrazol-4-amine typically involves the following steps:

Formation of the Phenoxy Intermediate: The starting material, 3-(trifluoromethyl)phenol, undergoes a nucleophilic substitution reaction with a suitable alkylating agent to form the phenoxy intermediate.

Coupling with Pyrazole: The phenoxy intermediate is then coupled with a pyrazole derivative under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

1-((3-(Trifluoromethyl)phenoxy)methyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce different functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry Applications

-

Anti-inflammatory Agents

- Research indicates that pyrazole derivatives, including this compound, exhibit anti-inflammatory properties. A related pyrazolyl benzenesulfonamide class has been shown to treat inflammation and inflammation-related disorders effectively . This suggests potential therapeutic uses for 1-((3-(Trifluoromethyl)phenoxy)methyl)-1H-pyrazol-4-amine in similar contexts.

- Anticancer Activity

- Antimicrobial Properties

Material Science Applications

- Polymer Chemistry

- Fluorescent Materials

Biochemical Applications

- Enzyme Inhibition

- Drug Delivery Systems

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-((3-(Trifluoromethyl)phenoxy)methyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, potentially leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-((3-(Trifluoromethyl)phenoxy)methyl)-1H-pyrazol-4-amine and analogous compounds:

Substituent Effects and Electronic Properties

- Trifluoromethyl vs. Halogens : The trifluoromethyl group in the target compound provides strong electron-withdrawing effects, enhancing resistance to oxidative metabolism compared to halogenated analogs like 1-[(3-chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine .

Biological Activity

1-((3-(Trifluoromethyl)phenoxy)methyl)-1H-pyrazol-4-amine is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes findings from diverse sources to present a comprehensive overview of its biological activity, including case studies, data tables, and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : 3,5-dimethyl-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazol-4-ylamine

- Molecular Formula : C13H14F3N3O

- Molecular Weight : 281.27 g/mol

- CAS Number : Not specified in the sources.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains, particularly Gram-positive bacteria.

- Minimum Inhibitory Concentration (MIC) : The compound exhibits low MIC values, indicating potent antibacterial activity. For instance, derivatives with trifluoromethyl substituents showed MIC values ranging from 0.78 to 3.125 μg/ml against Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity of Trifluoromethyl Pyrazole Derivatives

| Compound | Target Bacteria | MIC (μg/ml) | Effectiveness |

|---|---|---|---|

| Compound 59 | Staphylococcus aureus | 0.78 | High |

| Compound 60 | Enterococcus faecalis | 2.5 | Moderate |

| Compound 61 | Streptococcus pneumoniae | 3.125 | Moderate |

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been assessed through various in vitro assays.

- IC50 Values : Compounds derived from similar pyrazole structures demonstrated significant anti-inflammatory activity with IC50 values comparable to established anti-inflammatory drugs like diclofenac sodium (IC50 = 54.65 μg/ml) .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | IC50 (μg/ml) | Comparison Drug |

|---|---|---|

| Compound A | 60.56 | Diclofenac Sodium |

| Compound B | 57.24 | Celecoxib |

| Compound C | 69.15 | Indomethacin |

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry focused on the synthesis and evaluation of various trifluoromethyl pyrazole derivatives for their antimicrobial properties. The results indicated that compounds with hydrophobic halogen substituents exhibited significantly enhanced antibacterial activity compared to those without such modifications .

Study on Anti-inflammatory Properties

In a separate investigation, a series of pyrazole derivatives were tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). The most potent compounds demonstrated selectivity indices significantly higher than traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting their potential as safer alternatives for treating inflammatory conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.